3-Icosylsuccinic anhydride
Description
Contextualization within Long-Chain Alkenyl/Alkyl Succinic Anhydride (B1165640) Chemistry
3-Icosylsuccinic anhydride is a member of a broader class of compounds known as Alkenyl Succinic Anhydrides (ASAs) or the closely related Alkyl Succinic Anhydrides. ASAs are derivatives of succinic anhydride where a hydrogen atom on the ring is substituted with a long-chain, unsaturated (alkenyl) hydrocarbon. wikipedia.org These compounds are typically viscous, oily liquids at ambient temperatures. wikipedia.orgresearchgate.net
The primary and most widespread application of ASAs is in the paper and cardboard industry, where they function as sizing agents. wikipedia.org Sizing is a process that imparts resistance to penetration by aqueous liquids, such as ink or milk. wikipedia.org The proposed mechanism for this action involves a chemical reaction between the anhydride group of the ASA molecule and the hydroxyl groups present on cellulose (B213188) fibers, forming a covalent ester bond. wikipedia.org The long, hydrophobic alkyl chain then orients away from the fiber, creating a water-repellent surface. wikipedia.org
In the United States, ASAs are the predominant type of sizing agent used, whereas in Europe, a different class of compounds called alkyl ketene (B1206846) dimers (AKDs) is more common. wikipedia.org While both serve a similar purpose, they differ in their chemical reactivity and application conditions. wikipedia.orgresearchgate.net
| Feature | Alkenyl Succinic Anhydrides (ASA) | Alkyl Ketene Dimers (AKD) |
|---|---|---|
| Reactivity | Very high due to the strained anhydride ring. wikipedia.orgresearchgate.net Reacts quickly on the paper machine. researchgate.net | Lower reactivity compared to ASA. wikipedia.org |
| Optimal pH Range | Neutral to slightly alkaline (pH 6-8). wikipedia.org Also used in acidic conditions (pH 4.5-6.5). researchgate.net | Applicable over a wider range (pH 5-9). wikipedia.org |
| Physical Form | Liquid; applied as an oil-in-water emulsion prepared on-site. wikipedia.orgnih.gov | Solid; applied as a stable aqueous dispersion. wikipedia.org |
| Hydrolysis | Hydrolyzes rapidly in water, which can be detrimental to performance. researchgate.net Emulsions have a short shelf life. nih.gov | More stable against hydrolysis, allowing for storage as an emulsion. wikipedia.org |
| Hydrophobicity | Less hydrophobic than AKD due to generally shorter chain lengths. wikipedia.org | More hydrophobic and more water repellent than ASA. wikipedia.org |
Historical Trajectories and Milestones in Succinic Anhydride Research Relevant to Alkyl Derivatives
The development of long-chain alkyl and alkenyl succinic anhydrides is intertwined with advances in industrial and organic chemistry throughout the 20th century. The timeline of research can be segmented into distinct periods of focus.
The foundational chemistry was described as early as 1936 in a patent detailing the reaction between maleic anhydride and unsaturated hydrocarbons (alkenes) derived from the "cracked distillate" of petroleum. wikipedia.org This 'ene-reaction' was conducted at high temperatures (200°C) and produced what are now known as alkenyl succinic anhydrides. wikipedia.orgcore.ac.uk However, at this early stage, the potential application as a paper sizing agent had not yet been identified. wikipedia.org
Subsequent research and development can be broadly categorized as follows:
1940s – Early 1950s: Academic and industrial research focused primarily on elucidating the mechanism of the ene-reaction, often using fatty acids and their esters as the alkene source. core.ac.uk
Mid-1950s onwards: With the rapid expansion of the petrochemical industry, research shifted to using straight or branched olefins from petroleum as the feedstock for ASA production. core.ac.uk This period also saw the introduction of solid alkylketene dimers (AKDs) in the 1950s as the first major synthetic sizing agents for neutral/alkaline papermaking. wikipedia.org
1960s: This decade marked a critical milestone with the introduction of liquid ASAs as commercial paper sizing agents in 1963 by O. Wurzburg and E. Mazzarella. researchgate.netnih.gov This provided the paper industry with a highly reactive, liquid alternative to the solid AKDs. researchgate.net The use of ASAs for hydrophobizing cotton textiles was patented a few years earlier in 1959. wikipedia.org
1960s – 1990s: As applications expanded beyond initial uses into products like cleaners and detergents, research efforts were directed toward process optimization. wikipedia.orgcore.ac.uk A significant focus was on improving the synthesis to limit the formation of dark-colored, tar-like polymeric side products, leading to clearer and more refined ASA products. wikipedia.orgcore.ac.uk
| Date | Milestone | Significance |
|---|---|---|
| 1936 | First patent describing the synthesis of ASAs from maleic anhydride and alkenes. wikipedia.org | Established the fundamental synthesis route (ene-reaction). |
| 1950s | Introduction of Alkyl Ketene Dimers (AKDs) for paper sizing. wikipedia.org | Created the market for synthetic, neutral/alkaline sizing agents, setting the stage for ASAs. |
| 1959 | Patent for using ASAs to hydrophobize cotton textiles. wikipedia.org | Demonstrated the application of ASAs on cellulosic materials. |
| 1963 | Commercial introduction of liquid ASAs as paper sizing agents by Wurzburg and Mazzarella. researchgate.netnih.gov | Provided a major, highly reactive liquid alternative to solid AKDs for the paper industry. |
| 1960s-1990s | Focus on process optimization to reduce side reactions and discoloration. core.ac.uk | Improved product quality for broader applications, including detergents and cleaners. wikipedia.org |
Properties
CAS No. |
53520-66-4 |
|---|---|
Molecular Formula |
C24H44O3 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-icosyloxolane-2,5-dione |
InChI |
InChI=1S/C24H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h22H,2-21H2,1H3 |
InChI Key |
YOGGQENQAQOXCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O |
Other CAS No. |
53520-66-4 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Icosylsuccinic Anhydride and Analogues
Direct Synthesis Routes from Carboxylic Acid Precursors
The most straightforward conceptual approach to forming 3-icosylsuccinic anhydride (B1165640) is through the cyclization of the corresponding dicarboxylic acid, 3-icosylsuccinic acid. This transformation typically involves the removal of a molecule of water.
The intramolecular dehydration of a dicarboxylic acid to form a cyclic anhydride is a fundamental reaction in organic synthesis. fiveable.me For succinic acid and its derivatives, this process is often facilitated by thermal means or by using strong dehydrating agents. Heating the dicarboxylic acid can lead to the formation of the anhydride, though this often requires high temperatures which can cause side reactions. libretexts.org
A theoretical study on the dehydration of succinic acid using density functional theory suggests a multi-step process involving intermediates, with the final water elimination step having a significant energy barrier. sioc-journal.cn While specific studies on the thermal dehydration of 3-icosylsuccinic acid are not prevalent, the principles governing the dehydration of similar long-chain dicarboxylic acids would apply.
Common dehydrating agents used for this purpose include phosphorus pentoxide (P₂O₅) and acetic anhydride. fiveable.meresearchgate.net These reagents facilitate the removal of water under milder conditions than heat alone. For instance, acetone (B3395972) dicarboxylic acid can be dehydrated using acetic anhydride at 0 °C. asianpubs.org
Table 1: Common Dehydrating Agents for Anhydride Synthesis
| Dehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Heat | High temperatures (e.g., 170-180°C for primary alcohols) | libretexts.org |
| Phosphorus Pentoxide (P₂O₅) | Varies, often with heating | fiveable.meresearchgate.net |
| Acetic Anhydride | Mild to moderate temperatures | researchgate.netasianpubs.org |
| Thionyl Chloride (SOCl₂) | Reflux conditions, often with a base | tandfonline.com |
| Oxalyl Chloride | Mild and neutral conditions | nih.gov |
To circumvent harsh conditions, various activating reagents can be employed to facilitate anhydride formation from carboxylic acids. These reagents typically convert the carboxylic acid into a more reactive intermediate.
One common strategy involves the use of acyl chlorides. nih.gov The dicarboxylic acid can be converted to a diacyl chloride, which then undergoes cyclization. Alternatively, reacting a carboxylic acid with reagents like thionyl chloride or oxalyl chloride can generate the anhydride directly. tandfonline.comnih.gov For example, a convenient method for synthesizing symmetrical carboxylic acid anhydrides utilizes sodium carbonate and thionyl chloride under reflux conditions. tandfonline.com
Another approach employs triphenylphosphine (B44618) oxide and oxaloyl chloride, which has been shown to be highly efficient for synthesizing a range of symmetric and cyclic anhydrides under mild and neutral conditions. nih.gov This system forms a highly reactive intermediate, Ph₃PCl₂, which catalyzes the reaction. nih.gov Similarly, a combination of triphenylphosphine and trichloroisocyanuric acid has been used for the direct synthesis of symmetrical anhydrides from carboxylic acids at room temperature. researchgate.netresearchgate.net
Ene Reaction-Based Approaches for Alkenyl Succinic Anhydride Synthesis
The most commercially significant method for producing alkenyl succinic anhydrides, including 3-icosylsuccinic anhydride, is the ene reaction. wikipedia.org This reaction involves the addition of an enophile, maleic anhydride, to an alkene with an allylic hydrogen (the ene). google.com For the synthesis of this compound, the ene would be an icosene.
The ene reaction is typically carried out at high temperatures, often exceeding 200°C. wikipedia.org The reaction of maleic anhydride with long-chain internal olefins is a common industrial practice. google.com For instance, the synthesis of C16- and C18-ASAs has been optimized by studying the effects of temperature, reaction time, and reactant molar ratios. ulisboa.pt Yields between 74.0% and 78.4% were achieved for 18-ASA at 210°C with reaction times of 6 to 8 hours. ulisboa.pt
To mitigate side reactions such as polymerization at high temperatures, various additives can be used. These include benzoquinone and hydroquinone (B1673460) derivatives, dialkyl sulfoxides, and transition-metal acetylacetonates, which can improve the yield and reduce the formation of byproducts. google.com
Table 2: Optimized Conditions for Alkenyl Succinic Anhydride (ASA) Synthesis via Ene Reaction
| ASA Type | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Alkene:Maleic Anhydride) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 16-ASA | 210 | 6 - 8 | 1.0 - 1.5 | 74.2 - 77.6 | ulisboa.pt |
| 18-ASA | 210 | 6 - 8 | 1.0 - 1.5 | 74.0 - 78.4 | ulisboa.pt |
The position of the double bond in the alkene reactant influences the properties of the resulting ASA. While alpha-olefins can be used, internal olefins are often preferred in commercial production. google.com The isomerization of terminal alkenes to internal alkenes is a key step in producing ASAs with desired characteristics. wikipedia.org
Controlled Synthesis of Symmetrical Anhydride Species
Symmetrical anhydrides are formed from two identical carboxylic acid molecules. fiveable.me While this compound is a cyclic anhydride, the principles for forming symmetrical anhydrides are relevant to understanding anhydride chemistry.
Direct dehydration of a single type of carboxylic acid using heat or dehydrating agents is the most common method. fiveable.me Another approach involves reacting a carboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org A light-mediated, copper-catalyzed process has also been developed for the carbonylation of alkyl halides to produce aliphatic, symmetric acid anhydrides. organic-chemistry.org
Furthermore, N-benzoylsaccharins and N-Boc-protected benzamides can react with water in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield symmetrical anhydrides. organic-chemistry.org A simple and efficient method for preparing symmetrical anhydrides involves treating carboxylic acids with tosyl chloride and potassium carbonate under solvent-free conditions. thieme-connect.com
Strategies for the Generation of Unsymmetrical (Mixed) Anhydrides
Unsymmetrical, or mixed, anhydrides are formed from two different carboxylic acids. chemicalland21.com These are valuable synthetic intermediates. A common laboratory-scale synthesis involves the reaction of an acid chloride with a carboxylate salt. fiveable.me
The reaction of N-benzoylsaccharins with various benzoic acid derivatives can also produce unsymmetrical anhydrides in high yields. organic-chemistry.org Another method involves heating a mixture of two different carboxylic acids, such as acetic anhydride and octanoic acid, to form a mixed anhydride. google.com Mixed anhydrides of N-alkoxycarbonylamino acids can be prepared using reagents like N-ethoxycarbonyl-2-ethoxy-1,3-dihydroquinoline (EEDQ), which proceeds through a mixed anhydride intermediate. cdnsciencepub.com
Catalytic Systems and Methodological Advancements in Anhydride Synthesis
Significant progress has been made in developing catalytic systems for anhydride synthesis to improve efficiency and selectivity, and to allow for milder reaction conditions.
For the synthesis of succinic anhydrides, catalytic hydrogenation of maleic anhydride is a well-established industrial process. doi.org Various supported nickel catalysts, for example, have been investigated for this liquid-phase hydrogenation. doi.orgrsc.org Continuous processes using fixed-bed catalysts composed of pressed metal powders have also been developed. google.com
A notable advancement is the catalytic double carbonylation of epoxides to form succinic anhydrides. nih.govacs.org This reaction is facilitated by a bimetallic catalyst, [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻, and proceeds in two stages: the carbonylation of the epoxide to a β-lactone, followed by a second carbonylation to the succinic anhydride. nih.govacs.org This method is compatible with a wide range of functional groups and can produce enantiomerically pure anhydrides. nih.govacs.org
More recently, palladium-catalyzed C-H carbonylation of aliphatic acids has emerged as a novel method for synthesizing cyclic anhydrides, including succinic anhydride derivatives. nih.gov This approach utilizes a bidentate ligand and a solid CO source, offering a new route to these valuable compounds. nih.gov
Reactivity and Mechanistic Investigations of 3 Icosylsuccinic Anhydride
Nucleophilic Acyl Substitution Reactions
The core of 3-icosylsuccinic anhydride's reactivity lies in nucleophilic acyl substitution at one of its two carbonyl carbons. The general mechanism involves the attack of a nucleophile on a carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the departure of the leaving group, which is a carboxylate in this case, and the reformation of the carbonyl double bond. researchcommons.org
Intrinsic Electrophilicity and Reaction Principles
The two carbonyl carbons in the succinic anhydride (B1165640) ring are electrophilic due to the polarization of the carbon-oxygen double bonds. The anhydride is more reactive than a corresponding ester or amide but less reactive than an acyl chloride. researchcommons.org The presence of the long, non-polar icosyl chain is not expected to significantly alter the intrinsic electrophilicity of the carbonyl carbons, as its electron-donating inductive effect is minimal over the distance to the reactive centers. However, the bulky alkyl group can introduce steric hindrance, potentially influencing the regioselectivity of the nucleophilic attack.
The principle of these reactions is the conversion of the anhydride into other carboxylic acid derivatives. The general order of reactivity for carboxylic acid derivatives is: acyl halides > anhydrides > esters > amides. researchcommons.org This hierarchy dictates the feasibility of converting this compound into various products.
Hydrolysis Pathways Leading to Carboxylic Acids
In the presence of water, this compound undergoes hydrolysis to yield 3-icosylsuccinic acid, a dicarboxylic acid. This reaction is a significant consideration in industrial applications, such as paper sizing, where ASAs are used in aqueous emulsions. wikipedia.orgresearchgate.net The hydrolysis is often an undesirable side reaction that competes with the desired reaction, for example, esterification with cellulose (B213188) fibers. researchgate.net
The reaction proceeds via the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the anhydride ring. rsc.org The rate of hydrolysis is influenced by factors such as pH and temperature, with increased rates observed at higher pH and temperatures. nih.gov For long-chain ASAs, the hydrolysis can be detrimental to their effectiveness as sizing agents. researchgate.net
Table 1: General Conditions for Hydrolysis of Long-Chain Alkyl Succinic Anhydrides
| Parameter | Condition | Outcome | Reference(s) |
| Reagent | Water | Ring-opening to form the corresponding dicarboxylic acid. | rsc.org |
| pH | Neutral to slightly alkaline (pH 7.5-8.4 is optimal for some applications) | Hydrolysis is generally faster at higher pH. | wikipedia.orgnih.gov |
| Temperature | Elevated temperatures | Accelerates the rate of hydrolysis. | nih.gov |
| Medium | Aqueous emulsions | Common in industrial applications where hydrolysis is a competing reaction. | researchgate.net |
Esterification Reactions with Hydroxyl-Containing Substrates
This compound readily reacts with alcohols and other hydroxyl-containing substrates, such as cellulose, to form monoesters of 3-icosylsuccinic acid. This reaction is fundamental to its application as a sizing agent in the paper industry, where it imparts hydrophobicity to the paper. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the anhydride's carbonyl carbons. quimicaorganica.org
The esterification can be carried out with or without a catalyst, although bases like pyridine (B92270) are often used to neutralize the carboxylic acid byproduct and drive the reaction to completion. libretexts.org In the context of paper sizing, the reaction occurs between the anhydride and the hydroxyl groups of cellulose fibers. nih.gov The long icosyl chain then orients away from the fiber surface, creating a hydrophobic layer.
Table 2: Typical Conditions for Esterification of Long-Chain Alkyl Succinic Anhydrides
| Substrate | Catalyst/Solvent | Temperature | Product | Reference(s) |
| Alcohols | Pyridine (as solvent and base) | Gentle heating | Monoester of the corresponding alkyl succinic acid | libretexts.org |
| Cellulose | N,N-dimethylformamide with triethylamine | Elevated temperatures | Cellulose ester of the corresponding alkyl succinic acid | nih.gov |
| Alcohols | No catalyst | Room temperature to gentle heating | Monoester of the corresponding alkyl succinic acid | savemyexams.com |
This table is based on general procedures for long-chain alkyl and alkenyl succinic anhydrides due to a lack of specific data for this compound.
Aminolysis Reactions for Amide Bond Formation
The reaction of this compound with primary or secondary amines leads to the formation of amides. This aminolysis reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile. researchcommons.org The initial product is an amic acid, which contains both an amide and a carboxylic acid functional group.
Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the carboxylic acid formed as a byproduct. researchgate.net Alternatively, a non-nucleophilic base can be used as an acid scavenger. The reaction is generally faster than esterification due to the higher nucleophilicity of amines compared to alcohols.
Ring-Opening Reactions of the Succinic Anhydride Moiety
The reactions discussed above—hydrolysis, esterification, and aminolysis—are all examples of ring-opening reactions of the succinic anhydride moiety. The driving force for these reactions is the relief of ring strain in the five-membered anhydride ring upon nucleophilic attack. woodresearch.sk
In each case, the nucleophile attacks one of the carbonyl carbons, leading to the cleavage of a carbon-oxygen bond within the ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (which is part of the original ring) results in the ring-opened product. For instance, in hydrolysis, the ring opens to form a dicarboxylic acid. rsc.org In esterification with an alcohol, a monoester is formed, and in aminolysis with an amine, an amic acid is the product.
Elucidation of Specific Reaction Mechanisms and Intermediates
The general mechanism for nucleophilic acyl substitution of cyclic anhydrides is well-established and proceeds through a tetrahedral intermediate. For the reaction of this compound with a generic nucleophile (NuH), the steps are as follows:
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring. This is typically the rate-determining step. This forms a tetrahedral intermediate where the carbonyl oxygen becomes an alkoxide.
Proton Transfer: A proton is transferred from the nucleophile (if it was neutral) to a base, which could be another molecule of the nucleophile or an added basic catalyst.
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond of the anhydride ring. The leaving group is a carboxylate.
Protonation: The resulting carboxylate anion is protonated in a subsequent workup step or by the protonated base to give the final product.
While specific intermediates for the reactions of this compound have not been isolated and characterized in the literature, their existence is inferred from the well-understood mechanisms of analogous reactions. The long icosyl chain is not expected to participate directly in the reaction mechanism but may influence reaction rates and product properties through steric effects and by affecting the solubility and orientation of the molecule at interfaces. For example, in the context of paper sizing, the hydrophobic tail plays a crucial role in the final properties of the modified cellulose. wikipedia.org
Catalytic Influence on Reaction Kinetics and Chemoselectivity
The reactivity of this compound, a long-chain substituted cyclic anhydride, can be significantly influenced by the presence of catalysts. Catalysts can alter the reaction rate (kinetics) and direct the reaction towards a specific product when multiple reaction pathways are possible (chemoselectivity). While specific kinetic and chemoselectivity studies on this compound are not extensively documented in publicly available literature, general principles of anhydride catalysis and studies on related compounds provide valuable insights.
Catalysts in anhydride reactions typically function by activating the anhydride carbonyl group, making it more susceptible to nucleophilic attack. This can be achieved through Lewis acid catalysis, where the catalyst coordinates to a carbonyl oxygen, or through the formation of a more reactive intermediate. The choice of catalyst is crucial in determining both the efficiency and the outcome of the reaction.
Research Findings on Related Anhydrides:
Studies on other succinic anhydride derivatives and general anhydride reactions highlight the types of catalytic systems that could be applicable to this compound. For instance, in the context of palladium-catalyzed decarbonylation of anhydrides, theoretical studies suggest that the choice of ligand on the metal center plays a critical role. For a generic alkyl-Pd species formed from an anhydride, bulky phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine (P(o-Tol)3), have been predicted to substantially reduce the free energy of activation for the rate-determining step. This suggests that for similar reactions involving this compound, the kinetics could be manipulated by tuning the steric and electronic properties of the catalyst's ligands.
Transition metal complexes, including those of palladium and rhodium, have been effectively used as catalysts for the enantioselective addition of organozinc reagents to succinic anhydrides. nih.gov These reactions proceed through the formation of a metalacycle intermediate, and the choice of the chiral ligand on the metal center is key to controlling the stereochemistry of the resulting ketoacid product. nih.gov While these studies focus on enantioselectivity, they underscore the principle of catalyst control over reaction pathways, a concept directly applicable to achieving chemoselectivity in reactions of this compound.
Enzymes, particularly lipases, are known to be highly chemoselective catalysts for reactions involving esters and anhydrides. For example, Candida antarctica lipase (B570770) B has demonstrated significant chemoselectivity in transacylation reactions, favoring alcohol over thiol nucleophiles. diva-portal.org This high degree of selectivity is attributed to the specific binding of the substrate in the enzyme's active site. diva-portal.org Such biocatalytic approaches could offer a powerful tool for achieving chemoselective transformations of this compound, especially in the presence of multiple nucleophilic groups.
The following table summarizes catalytic systems used for reactions of various succinic anhydride derivatives, which can be considered as models for potential catalytic reactions of this compound.
| Catalyst System | Anhydride Substrate | Nucleophile/Reagent | Reaction Type | Key Finding | Reference |
| Pd/Josiphos | Succinic Anhydrides | Ph2Zn | Arylation | >95% enantioselectivity | nih.gov |
| Rhodium Complexes | Succinic and Glutaric Anhydrides | Organozinc Reagents | Alkylation | High yields with functionalized nucleophiles | nih.gov |
| Candida antarctica lipase B | Ethyl octanoate (B1194180) (acyl donor) | Hexanol/Hexanethiol | Transacylation | 730 times higher chemoselectivity than uncatalyzed reaction | diva-portal.org |
| Palladium with P(o-Tol)3 | Hydrocinnamic Anhydride | - | Decarbonylation | Bulky phosphine ligand reduces activation energy |
Interactive Data Table: Catalytic Systems for Succinic Anhydride Derivatives
The long icosyl chain of this compound is not expected to directly participate in the catalytic cycle for reactions at the anhydride group. However, its steric bulk may influence the approach of the catalyst and nucleophile to the reactive center, potentially affecting reaction kinetics. Furthermore, the lipophilic nature of the icosyl group could be exploited to enhance solubility in non-polar solvents, which might be a requirement for certain catalytic systems.
Polymerization Chemistry Involving 3 Icosylsuccinic Anhydride
Ring-Opening Copolymerization (ROCOP) with Cyclic Ethers (Epoxides)
Ring-opening copolymerization (ROCOP) is a powerful method for synthesizing polyesters with well-defined structures and functionalities. nih.gov This process involves the alternating insertion of cyclic ether (epoxide) and cyclic anhydride (B1165640) monomers into a growing polymer chain, a reaction often facilitated by a catalyst. nih.gov
The ROCOP of 3-icosylsuccinic anhydride with various epoxides yields polyesters. The long icosyl (C20) side chain of the anhydride monomer imparts significant hydrophobicity and can influence the physical properties of the resulting polyester (B1180765), such as its crystallinity, thermal behavior, and solubility. The ability to vary the epoxide comonomer further expands the range of accessible polyester structures and their corresponding properties. nih.gov
The general reaction for the formation of a polyester via the ROCOP of an epoxide and a cyclic anhydride is depicted below:
Scheme 1: General scheme for the ring-opening copolymerization of an epoxide and a cyclic anhydride to form a polyester.
The alternating copolymerization of epoxides and cyclic anhydrides is a growing field in polymer chemistry, offering access to a wide array of polyesters with diverse chemical and physical characteristics. nih.gov The chain-growth nature of this polymerization allows for control over the final polymer, and the use of discrete metal complexes as catalysts is crucial in mediating this control. nih.gov
A variety of catalytic systems have been developed to control the ROCOP of epoxides and cyclic anhydrides, enabling the synthesis of polyesters with predictable molecular weights and low dispersities. nih.gov These catalysts are often based on metal complexes, with the choice of metal and ligand playing a critical role in the catalyst's activity and selectivity.
Key areas of research in catalyst development for ROCOP include:
Multifunctional Catalysts: These catalysts incorporate multiple active sites, such as a Lewis acid and a nucleophilic cocatalyst, within a single molecule. escholarship.org This design can lead to enhanced activity and selectivity compared to binary catalyst systems. escholarship.org For instance, multifunctional (salen)Co(III) complexes have shown high activity in epoxide/anhydride ROCOP. escholarship.org
Dinuclear Catalysts: Catalysts containing two metal centers can exhibit synergistic effects, leading to improved catalytic performance. nih.govnih.gov For example, heterodinuclear catalysts containing both a Co(III) and a K(I) ion have demonstrated high activity for the ROCOP of propylene (B89431) oxide and phthalic anhydride. nih.gov The distance between the two metal centers has been shown to be a critical factor in determining the catalyst's activity and selectivity for different comonomers. nih.govresearchgate.net
Earth-Abundant Metal Catalysts: There is a growing interest in developing catalysts based on earth-abundant and non-toxic metals like iron, aluminum, and calcium to replace more expensive and toxic heavy metals. rsc.orgsioc-journal.cn For example, novel dinuclear calcium complexes have been shown to be effective catalysts for the ROCOP of epoxides and cyclic anhydrides under mild conditions. rsc.org
Below is a table summarizing various catalytic systems used in the ROCOP of epoxides and anhydrides:
Table 1: Examples of Catalytic Systems for Epoxide/Anhydride ROCOP
| Catalyst Type | Metal Center(s) | Ligand Type | Key Features |
| Multifunctional Salen Complex | Co(III) | Salen | High activity, but can be prone to deactivation. escholarship.org |
| Heterodinuclear Complex | Co(III)K(I) | Macrocyclic | High activity for PO/PA ROCOP, with performance dependent on intermetallic separation. nih.gov |
| Heterodinuclear Complex | Zn(II)Mg(II) | Macrocyclic | Exhibits synergistic effects, with higher activity than the corresponding homodinuclear complexes. frontiersin.org |
| Dinuclear Calcium Complex | Ca(II) | Schiff Base | Effective for ROCOP under mild conditions without a cocatalyst. rsc.org |
| Iron Complex | Fe(III) | [ONSN]-type | Binary system with DMAP shows high activity for a range of epoxides and anhydrides. sioc-journal.cn |
| Amido-oxazolinate Zinc Complex | Zn(II) | Amido-oxazolinate | Active for the ROCOP of maleic anhydride with various epoxides. mdpi.com |
| Manganese(III) Complex | Mn(III) | Asymmetrical Schiff Base | Catalytic activity influenced by electronic and steric effects of substituents on the ligand. rsc.org |
Polycondensation Reactions for Polyanhydride Synthesis
Polyanhydrides can be synthesized through the melt polycondensation of dicarboxylic acids. researchgate.netnih.gov In the context of this compound, it would first need to be hydrolyzed to its corresponding dicarboxylic acid, 3-icosylsuccinic acid. This diacid can then undergo polycondensation, typically with the aid of a dehydrating agent like acetic anhydride, to form a polyanhydride. nih.gov
The general scheme for this process is as follows:
Hydrolysis: this compound reacts with water to form 3-icosylsuccinic acid.
Melt Polycondensation: The resulting diacid is heated, often in the presence of acetic anhydride, to form the polyanhydride with the elimination of acetic acid. mdpi.com
Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them suitable for controlled drug delivery applications. researchgate.net The properties of the resulting polyanhydride, such as its melting point, crystallinity, and degradation rate, would be significantly influenced by the long icosyl side chain.
Integration into Polymer Backbones
This compound can be incorporated into various polymer backbones to modify their properties. This can be achieved through both random and block copolymerization strategies.
Random copolymers can be synthesized by copolymerizing this compound with other cyclic anhydrides or with a mixture of epoxides. For instance, in a ROCOP with a mixture of epoxides, the this compound units would be randomly distributed along the polyester backbone. Similarly, copolymerizing this compound with another cyclic anhydride, such as succinic anhydride or phthalic anhydride, in the presence of an epoxide would also lead to a random distribution of the anhydride units in the resulting polyester. rsc.orgrsc.org
The incorporation of the bulky and hydrophobic icosyl side chain in a random fashion can disrupt the crystallinity of the polymer and lower its melting point, potentially leading to more amorphous materials with increased flexibility.
Block copolymers containing segments derived from this compound can be synthesized using controlled polymerization techniques. nih.gov For example, a pre-synthesized polymer with a reactive end-group, such as a hydroxyl group, can act as a macroinitiator for the ROCOP of this compound and an epoxide. rsc.org This would result in a diblock copolymer where one block is the initial polymer and the second block is a polyester derived from this compound.
Alternatively, sequential monomer addition in a living polymerization process can be employed. mdpi.com For instance, the living ROCOP of one anhydride and an epoxide could be initiated, and after the consumption of the first anhydride, this compound could be added to grow a second, distinct block. The synthesis of well-defined block copolymers allows for the creation of materials with unique morphologies and properties, such as amphiphilic block copolymers that can self-assemble into various nanostructures in solution. nih.gov
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the graft polymerization and polymer functionalization of the chemical compound "this compound" through either radical-initiated or UV-induced methods.
The search results contain information on related subjects, such as:
The functionalization of polymer end-groups using other long-chain alkenyl succinic anhydrides (ASAs) with different alkyl chain lengths (e.g., 8, 12, or 18 carbons).
Surface modification of natural polymers via esterification with various ASAs.
General principles of radical-initiated and UV-induced graft polymerization of other monomers, most notably maleic anhydride, onto various polymer backbones.
Functionalization Strategies Utilizing 3 Icosylsuccinic Anhydride
Surface Functionalization of Diverse Substrates
The anhydride (B1165640) functional group is a versatile handle for anchoring the molecule onto substrates that possess nucleophilic surface groups, such as hydroxyls or amines. This process transforms the substrate's surface chemistry, primarily by imparting the significant hydrophobicity of the icosyl chain.
Covalent Attachment to Oxide Surfaces and Inorganic Nanoparticles
Inorganic materials such as metal oxides (e.g., silica (B1680970), titania, iron oxide) are rich in surface hydroxyl (-OH) groups. These groups can act as nucleophiles, attacking one of the electrophilic carbonyl carbons of the 3-icosylsuccinic anhydride ring. This reaction results in the formation of a covalent ester bond that tethers the molecule to the surface. The ring-opening leaves a free carboxylic acid group, which can provide a site for further chemical reactions or influence the surface charge.
The primary outcome of this functionalization is the grafting of a dense layer of long C20 alkyl chains onto the inorganic surface. This dramatically alters the surface energy, converting a typically hydrophilic oxide surface into a highly hydrophobic one. Such modifications are critical in applications where controlling the wetting properties of a material is essential or where compatibility with a non-polar medium is required. For instance, functionalized iron oxide nanoparticles can be rendered dispersible in organic solvents instead of aqueous media. mdpi.comscienceopen.com The general principle of using anhydrides to modify amine-functionalized nanoparticles is also well-established. researchgate.net
Table 1: Functionalization of Inorganic Oxide Substrates with this compound
| Substrate | Reactive Surface Group | Bond Formed | Primary Outcome of Functionalization |
|---|---|---|---|
| Silicon Dioxide (Silica, SiO₂) | Hydroxyl (-OH) | Ester | Creation of a hydrophobic surface for chromatography applications or as a filler in non-polar polymers. |
| Titanium Dioxide (Titania, TiO₂) | Hydroxyl (-OH) | Ester | Modification of photocatalytic surfaces to enhance interaction with non-polar pollutants. scienceopen.com |
| Iron Oxide (Fe₂O₃, Fe₃O₄) Nanoparticles | Hydroxyl (-OH) | Ester | Improved dispersion in organic solvents for use in ferrofluids or as MRI contrast agents. mdpi.comresearchgate.net |
| Amine-Silanized Surfaces (-NH₂) | Amine (-NH₂) | Amide | Formation of a stable, robust hydrophobic coating via a two-step functionalization process. researchgate.net |
Chemical Modification of Polymer Films and Membranes
The surfaces of polymer films and membranes can be chemically modified with this compound, provided they contain reactive functional groups like hydroxyls (-OH) or amines (-NH₂). This strategy is often employed to alter the surface properties of a pre-formed polymeric material without changing its bulk characteristics. For example, a hydrophilic polymer membrane used for aqueous filtration could be surface-modified to become hydrophobic, making it suitable for membrane distillation or gas separation applications. researchgate.netmdpi.com
The reaction covalently attaches the icosylsuccinate moiety to the polymer backbone. The long, non-polar icosyl chains then orient themselves at the surface, drastically increasing its hydrophobicity and potentially altering its frictional and biofouling properties. This approach is a powerful tool for creating advanced materials with tailored surface functionalities from common polymer precursors. mdpi.com
Introduction of Hydrophobic Domains onto Hydrophilic Polymeric Structures
Beyond surface modification, this compound can be used to fundamentally alter the bulk properties of hydrophilic polymers by introducing substantial hydrophobic domains. When hydrophilic polymers containing reactive side chains (e.g., polyvinyl alcohol with -OH groups, or poly(allylamine) with -NH₂ groups) are reacted with this compound in solution, the result is an amphiphilic graft copolymer.
Each point of attachment introduces a long C20 side chain. These hydrophobic chains can significantly impact the polymer's behavior in solution and in the solid state. In aqueous media, these amphiphilic polymers may self-assemble into micelles or other ordered structures, with the hydrophobic icosyl chains forming the core and the hydrophilic polymer backbone forming the corona. In the solid state, the presence of these bulky, non-polar side chains disrupts the packing of the original hydrophilic polymer, reducing its crystallinity and increasing its free volume. This modification is a key strategy for creating polymer-based emulsifiers, compatibilizers for polymer blends, and materials for controlled-release applications. google.commdpi.com
Chemical Derivatization via Anhydride Ring-Opening Reactions
The reactivity of the anhydride ring is central to the use of this compound as a chemical intermediate. The ring-opening can be achieved with a wide variety of nucleophiles, leading to a diverse range of derivatives that carry the icosyl tail. libretexts.orglongdom.org
Amidation for Covalent Conjugation and Bio-conjugation Research
The reaction of this compound with primary or secondary amines is a highly efficient and common transformation. libretexts.org The amine's lone pair of electrons attacks a carbonyl carbon, leading to the opening of the anhydride ring and the formation of a stable amide bond. This reaction yields a product that contains both the icosyl chain and a free carboxylic acid group, making it an amphiphilic molecule with a reactive handle for further chemistry.
This amidation reaction is particularly valuable in bio-conjugation. Biomolecules such as proteins, peptides, or amino-modified DNA often contain free amine groups (e.g., the epsilon-amino group of lysine (B10760008) residues). These can be reacted with this compound to attach a long lipid tail. This lipidation can be used to:
Anchor a soluble protein to a lipid membrane.
Increase the circulation half-life of a peptide therapeutic.
Create components for self-assembling drug delivery systems.
Table 2: Examples of Amidation Reactions with this compound
| Amine-Containing Reactant | Resulting Product Class | Potential Application |
|---|---|---|
| Alkylamine (e.g., Octylamine) | N-alkyl icosylsuccinamic acid | Precursor for synthesizing bola-amphiphiles or specialized surfactants. |
| Amino-functionalized Dye (e.g., Fluoresceinamine) | Lipidated fluorescent probe | Studying lipid raft dynamics or cell membrane imaging. |
| Poly(ethylene glycol)-amine (PEG-NH₂) | Amphiphilic block copolymer | Formation of stealth liposomes or long-circulating nanoparticles. |
| Protein (via Lysine residues) | Lipidated protein | Membrane insertion studies or enhancing the therapeutic delivery of proteins. |
Esterification for Side-Chain Engineering
In a reaction analogous to amidation, alcohols can open the anhydride ring to form an ester, again leaving a free carboxylic acid. longdom.org This esterification reaction is a key tool in polymer chemistry for side-chain engineering. google.comnih.gov A polymer with pendant hydroxyl groups, such as polyvinyl alcohol or a cellulose (B213188) derivative, can be functionalized with this compound.
This process grafts icosylsuccinate side chains onto the polymer backbone via an ester linkage. By controlling the degree of substitution, the physical and chemical properties of the polymer can be precisely tuned. For example, increasing the number of long alkyl side chains can:
Decrease the glass transition temperature (Tg) of the polymer, acting as an internal plasticizer.
Increase the polymer's solubility in non-polar solvents.
Induce thermotropic or lyotropic liquid crystalline behavior.
Modify the material's adhesive or mechanical properties.
This strategy allows for the creation of high-performance polymers with specific properties derived from the introduction of the long, flexible, and hydrophobic icosyl side chains. rsc.org
Controlled Generation of Carboxyl Functionalities through Hydrolysis
The functionalization of molecules through the controlled manipulation of reactive groups is a cornerstone of modern chemistry. In this context, this compound serves as a valuable precursor for the generation of dicarboxylic acid functionalities. The hydrolysis of its anhydride ring provides a direct and efficient pathway to introduce two carboxyl groups, significantly altering the molecule's polarity and reactivity for subsequent chemical transformations.
The process of hydrolysis involves the ring-opening of the succinic anhydride moiety upon reaction with water. This reaction is a classic example of nucleophilic acyl substitution, where a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a proton transfer results in the formation of two carboxylic acid groups. This transformation converts the relatively nonpolar, cyclic anhydride into a more polar, acyclic dicarboxylic acid, specifically 3-Icosylsuccinic acid.
The rate and extent of this hydrolysis can be controlled by several factors, including temperature, pH, and the presence of catalysts. Generally, the hydrolysis of alkyl succinic anhydrides is a relatively rapid process, particularly under neutral to alkaline conditions. nih.gov The long icosyl chain (a C20 alkyl group) of this compound imparts significant hydrophobicity to the molecule, which can influence the kinetics of the hydrolysis reaction in aqueous systems.
Detailed research on analogous long-chain alkyl succinic anhydrides, such as those used in the paper industry, has shown that their hydrolysis is a critical factor in their application. nih.govresearchgate.net While the primary focus of these studies is often on preventing premature hydrolysis, the underlying principles of the reaction mechanism are directly applicable to the controlled generation of carboxyl groups from this compound. For instance, the hydrolysis of similar succinic anhydride derivatives can be facilitated by adjusting the pH of the reaction medium. nih.gov
The generation of two carboxyl groups from a single anhydride unit is a key feature of this functionalization strategy. This is particularly useful in applications where dicarboxylic acids are required as monomers for polymerization, as cross-linking agents, or as building blocks for the synthesis of more complex molecular architectures. The resulting 3-Icosylsuccinic acid, with its long hydrophobic tail and polar dicarboxylic acid head, exhibits amphiphilic properties, making it a candidate for applications in surface modification and self-assembly.
While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the general behavior can be inferred from studies on similar long-chain alkyl succinic anhydrides. The table below provides a representative overview of the expected outcomes and controlling factors for the hydrolysis of this compound.
| Parameter | Effect on Hydrolysis | Expected Outcome |
| pH | The rate of hydrolysis generally increases with increasing pH (alkaline conditions). | Under basic conditions, the carboxylate anion is formed, driving the reaction to completion. Acidic conditions can also catalyze the reaction, though often to a lesser extent than basic conditions for this class of compounds. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. nih.gov | Increased kinetic energy of the water molecules leads to more frequent and energetic collisions with the anhydride, facilitating the ring-opening reaction. |
| Solvent | The presence of a co-solvent can influence the solubility of the hydrophobic anhydride and thus the reaction rate. | A water-miscible organic co-solvent may be used to create a homogeneous reaction medium, potentially increasing the rate and yield of the hydrolysis product. |
| Catalyst | The reaction can be catalyzed by both acids and bases. | Basic catalysts, such as hydroxide (B78521) ions, are generally more effective for the hydrolysis of anhydrides. |
This controlled hydrolysis represents a fundamental and versatile method for leveraging the reactivity of this compound to introduce valuable carboxylic acid functionalities for a wide range of chemical applications.
Advanced Research Frontiers and Material Science Development with 3 Icosylsuccinic Anhydride
Role in Polymeric Materials Science and Engineering
The integration of 3-Icosylsuccinic anhydride (B1165640) into polymer chains introduces unique functionalities that are highly sought after in materials science. As a monomer or a grafting agent, it can be used to synthesize or modify polymers with tailored properties. Polyanhydrides, as a class, are recognized for being biodegradable and biocompatible, making them suitable for biomedical applications. nih.gov The incorporation of 3-Icosylsuccinic anhydride can lead to the formation of functional polyanhydrides with distinct characteristics. sigmaaldrich.com
The fundamental reaction involves the polycondensation of a diacid, formed by the hydrolysis of the anhydride ring of this compound, with a coupling agent like acetic anhydride. researchgate.netmdpi.com The most significant feature it imparts is the long icosyl (C20) side chain. This substantial hydrophobic chain dramatically influences the polymer's physical and chemical properties.
Key Research Findings:
Hydrophobicity and Solubility: The icosyl group renders the resulting polymers highly hydrophobic. This property is crucial for creating water-repellent surfaces and coatings. tue.nl Unlike polymers made from short-chain anhydrides, these materials are soluble in nonpolar organic solvents, which can be advantageous for processing and film formation. utwente.nl
Thermal and Mechanical Properties: The long, flexible alkyl chain can act as an internal plasticizer, lowering the glass transition temperature (Tg) of the polymer backbone. This results in softer, more flexible materials compared to rigid aromatic polyanhydrides. nih.gov
Degradation Rate: In the context of biodegradable polymers, the hydrophobicity imparted by the icosyl chain can modulate the rate of water penetration into the polymer matrix. This slows down the hydrolysis of the anhydride bonds, leading to a more controlled and extended degradation profile, which is critical for applications like long-term drug delivery. nih.gov
Table 1: Comparative Properties of Polyanhydrides
| Property | Poly(sebacic anhydride) | Poly(1,6-bis(p-carboxyphenoxy)hexane) | Hypothetical Poly(this compound) |
|---|---|---|---|
| Monomer Type | Aliphatic | Aromatic | Aliphatic with long side-chain |
| Expected Tg | ~80 °C | >100 °C | < Room Temperature |
| Solubility | Soluble in chlorinated solvents | Limited solubility | Soluble in nonpolar solvents (e.g., hexane, toluene) |
| Degradation Rate | Relatively Fast | Slow | Very Slow, Surface-eroding |
| Primary Application | Drug Delivery | Orthopedic Devices | Long-term implants, Hydrophobic coatings |
Contributions to Biomaterials Research through Chemical Modification and Synthesis
The chemical modification of natural and synthetic biomaterials is a cornerstone of creating devices and scaffolds that are compatible with biological systems. nih.govpolymersource.ca Cyclic anhydrides, including this compound, are powerful reagents for this purpose due to their ability to react with hydroxyl and amine groups commonly found on biomolecules and polymers like chitosan (B1678972) and hyaluronic acid. nih.govnih.govglycoforum.gr.jp
The reaction involves the nucleophilic attack of a hydroxyl or amine group on one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a stable ester or amide linkage, respectively, while generating a free carboxylic acid group. This new carboxyl group can serve as a further point for functionalization or can alter the surface charge of the material.
Key Contributions:
Enhanced Lipophilicity: The primary contribution of this compound in this area is its ability to attach a long C20 alkyl chain to a biomaterial's surface. This modification can dramatically increase the material's lipophilicity, which is advantageous for creating interfaces that interact favorably with lipids and cell membranes. nih.gov
Amphiphilic Materials: When used to modify hydrophilic polymers like polysaccharides, this compound can generate amphiphilic materials. These materials may self-assemble in aqueous environments to form micelles or vesicles, which are valuable structures for drug encapsulation and delivery. mdpi.com
Design and Development of Advanced Functional Materials
Advanced functional materials are designed to possess specific properties that allow them to perform a particular function, such as repelling water, resisting corrosion, or responding to an external stimulus. wiley-vch.dewiley.com The unique bifunctional nature of this compound—a reactive head group and a long hydrophobic tail—makes it an ideal building block for such materials, particularly in the realm of functional coatings. nanogune.eutugraz.at
When applied to a surface, molecules of this compound can be anchored via the anhydride/carboxylate group, leaving the icosyl chains extending outwards. This creates a densely packed, low-energy surface.
Key Developments:
Superhydrophobic Surfaces: The long C20 alkyl chains can create a "waxy" surface that exhibits extreme water repellency. This is foundational for developing self-cleaning and anti-icing materials. tue.nl
Corrosion Resistance: By preventing water from reaching a metal surface, coatings derived from this compound can offer excellent protection against corrosion. tugraz.at
Stimuli-Responsive Materials: The carboxyl group formed after the ring-opening reaction is pH-sensitive. This allows for the design of materials that can change their properties (e.g., solubility or conformation) in response to changes in environmental pH. nih.gov Researchers are exploring such functionalities for coatings that adapt to their environment. sciencelink.net
Nanomaterials Functionalization for Enhanced Research Capabilities
Surface functionalization is a critical step in adapting nanoparticles for biological and technological applications, enhancing their stability, biocompatibility, and targeting capabilities. frontiersin.orgnih.govnih.gov this compound is an excellent agent for the surface modification of nanoparticles that possess surface hydroxyl or amine groups, such as silica (B1680970) or iron oxide nanoparticles. researchgate.netresearchgate.net
The process involves reacting the nanoparticles with this compound, which covalently attaches the molecule to the nanoparticle surface via an ester or amide bond. researchgate.net This functionalization dramatically alters the nanoparticle's surface chemistry.
Impact on Research Capabilities:
Enhanced Dispersion in Nonpolar Media: The outward-facing icosyl chains transform the nanoparticle surface from hydrophilic to highly hydrophobic. This allows the nanoparticles to be stably dispersed in oils, lipids, and nonpolar solvents, which is essential for applications in lubrication, composite materials, and lipid-based drug delivery systems. nih.gov
Improved Biocompatibility and Cellular Interaction: For lipid-based nanocarriers like liposomes, incorporating a lipid-like molecule such as this compound can improve the particle's integration into cell membranes and enhance its stability in the bloodstream. nih.govmdpi.com
Creation of Amphiphilic Nanoparticles: The functionalization process creates nanoparticles with a hydrophobic shell and a hydrophilic core (or vice-versa), making them amphiphilic. These particles can localize at oil-water interfaces, acting as Pickering emulsifiers, or be used to carry and deliver both hydrophilic and hydrophobic therapeutic agents simultaneously. nih.gov
Table 2: Functionalization of Silica Nanoparticles
| Nanoparticle Type | Surface Groups | Dispersibility in Water | Dispersibility in Toluene | Potential Application |
|---|---|---|---|---|
| Unmodified Silica NP | Silanol (-OH) | High | Low | Chromatography |
| Silica NP + this compound | -O-CO-(CH2)2-CH(COOH)-(C20H41) | Low | High | Oil-based drug delivery, Polymer composites |
Utilization as Chemical Intermediates in Complex Organic Synthesis
In organic synthesis, acid anhydrides are valuable and reactive intermediates used for acylation reactions. fiveable.me this compound serves as a specialized building block, enabling chemists to introduce a long C20 alkyl chain along with a flexible four-carbon linker that contains a reactive handle.
The core reactivity stems from the succinic anhydride ring, which can be opened by a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding carboxylic acid derivative. organic-chemistry.org
Synthetic Utility:
Synthesis of Amphiphiles: It is an ideal starting material for the synthesis of custom surfactants and lipids. For example, reacting it with a hydrophilic head group, such as a polyethylene (B3416737) glycol (PEG) amine, would yield a well-defined amphiphilic molecule for use in emulsions or drug delivery formulations.
Introduction of Lipophilic Moieties: In the synthesis of complex molecules like pharmaceutical agents or molecular probes, this compound can be used to attach a long lipid tail. This can be used to increase a drug's half-life in circulation, improve its ability to cross cell membranes, or anchor it to a lipid bilayer.
Derivatization: The carboxylic acid that remains after the ring-opening reaction provides a versatile chemical handle for further synthetic transformations, allowing the molecule to be coupled to other substrates, polymers, or surfaces. fiveable.me This two-step reactivity makes it a useful crosslinking or tethering agent in materials synthesis. mdpi.com
Theoretical and Computational Investigations of 3 Icosylsuccinic Anhydride
Molecular Modeling and Simulation Approaches for Structural Analysis
Molecular modeling and simulation are powerful tools for elucidating the three-dimensional structure and dynamics of molecules like 3-icosylsuccinic anhydride (B1165640). These methods can predict molecular geometry, conformational flexibility, and intermolecular packing, which are fundamental to understanding its physical properties and interactions.
Advanced computational techniques, such as single-crystal X-ray diffraction combined with molecular dynamics (MD) simulations, have been effectively used to study the crystal and liquid states of succinic anhydride. nih.gov Such studies provide detailed information on molecular libration and intermolecular interactions, including close molecule-molecule contacts, which are governed by electrostatic energies. nih.gov For 3-icosylsuccinic anhydride, the long icosyl chain would introduce significant van der Waals interactions, influencing its packing in the solid state and its conformation in solution.
Force fields, which are sets of parameters used to calculate the potential energy of a system of atoms, can be adapted and optimized for specific molecules. A method for adapting existing crystal force fields for MD simulations has been developed, enabling the study of molecular motion and rotational diffusion with temperature changes. nih.gov This approach could be extended to this compound to simulate its behavior in different phases and environments.
Geometry optimization using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6–311 (d, p) is a standard approach to determine the most stable conformation of a molecule. mdpi.com For this compound, this would involve finding the lowest energy arrangement of the succinic anhydride ring and the flexible icosyl chain.
Table 1: Representative Computational Methods for Structural Analysis
| Computational Method | Information Obtained | Relevance for this compound |
| Molecular Dynamics (MD) Simulation | Dynamic behavior, conformational changes, intermolecular interactions. nih.govsioc-journal.cnresearchgate.netmdpi.com | Predicts how the long alkyl chain affects molecular flexibility and interactions with other molecules or surfaces. |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, vibrational frequencies. acs.orgresearchgate.netsioc-journal.cnresearchgate.net | Determines the most stable 3D structure and provides insights into its chemical bonds and reactivity. |
| Force Field Development | Parameters for calculating potential energy and simulating molecular behavior. nih.gov | Enables accurate MD simulations of this compound in various environments. |
| X-ray Diffraction Analysis (in silico) | Prediction of crystal packing and unit cell parameters. nih.gov | Offers insights into the solid-state structure and polymorphism. |
Prediction of Chemical Reactivity and Exploration of Reaction Pathways
Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and exploring the mechanisms of their reactions. For this compound, understanding its reactivity is key to its application as a chemical intermediate, for example, in the synthesis of surfactants or as a modifying agent for polymers.
DFT calculations are widely used to investigate reaction pathways. For instance, studies on the aminolysis of succinic anhydride with methylamine (B109427) have employed DFT at the B3LYP/6–311++G(d,p) level to explore different mechanisms. acs.orgresearchgate.net These studies have shown that a concerted mechanism for noncatalyzed aminolysis has a lower activation energy than a stepwise addition/elimination mechanism. acs.orgresearchgate.net The influence of catalysts, such as a second amine molecule or an acid, on the reaction pathway and activation barriers can also be computationally modeled. acs.orgresearchgate.netresearchgate.net
Similarly, the esterification of α-tocopherol with succinic anhydride has been elucidated using DFT, revealing a rate-determining concerted nucleophilic substitution followed by a proton-transfer process. acs.org The catalytic role of different species, acting as Brønsted bases, can be quantitatively assessed by calculating the free energy barriers of the reaction. acs.org These findings are directly applicable to predicting the reactivity of the anhydride ring in this compound towards nucleophiles like alcohols and amines.
The dehydration of succinic acid to form succinic anhydride has also been studied computationally, identifying the reaction mechanism and the rate-controlling step with its activation energy. sioc-journal.cn This provides a foundational understanding of the formation of the anhydride ring itself.
Table 2: Predicted Reactivity Data for Succinic Anhydride Analogs
| Reaction Type | Computational Method | Key Findings | Relevance for this compound |
| Aminolysis | DFT (B3LYP/6-311++G(d,p)) | Concerted mechanism is favored over stepwise. Catalysis by a second amine molecule or acid lowers the activation barrier. acs.orgresearchgate.net | Predicts favorable reaction with amino groups, for example, in modifying proteins or amine-functionalized polymers. |
| Esterification | DFT | Rate-determining step is a concerted nucleophilic substitution. Catalysts can significantly lower the activation energy. acs.org | Indicates feasibility of reaction with hydroxyl groups on polysaccharides, lignin, or other biopolymers. |
| Hydrolysis | Not detailed in provided search results | - | The long alkyl chain is expected to decrease the rate of hydrolysis due to steric hindrance and hydrophobic effects. |
Computational Studies on Polymer Morphology and Intermolecular Interactions
When this compound is used to modify polymers or as a component in polymer blends, its long alkyl chain plays a dominant role in determining the morphology and intermolecular interactions of the resulting material. Computational studies can provide a molecular-level understanding of these phenomena.
Molecular dynamics simulations are particularly well-suited for studying the interactions between polymers and small molecules. For example, MD simulations have been used to investigate the interaction between water-soluble polymers and anhydrite crystals, revealing that binding energies are primarily governed by Coulombic interactions. sioc-journal.cn While the context is different, the methodology is applicable to studying how polymers modified with this compound would interact with surfaces or other polymer chains.
Coarse-grained molecular dynamics (CGMD) is a powerful technique for simulating large polymer systems over longer timescales. mdpi.com This approach could be used to model the morphology of polymers functionalized with this compound, predicting the formation of micelles, vesicles, or other nanostructures driven by the aggregation of the icosyl chains. researchgate.net The interaction between the anhydride headgroup and the polymer backbone, as well as the self-association of the alkyl tails, would be key factors in determining the final morphology.
In Silico Design and Optimization of Materials at the Molecular Scale
The ultimate goal of many computational studies is the in silico design and optimization of new materials with tailored properties. By understanding the structure-property relationships at the molecular level, it becomes possible to design novel molecules and materials with desired functionalities.
For this compound, in silico approaches can be used to design novel surfactants, emulsifiers, and surface-modifying agents. For instance, computational simulations can predict the surface activity of derivatives of long-chain alkylsuccinic anhydrides. chalmers.se By systematically varying the length and branching of the alkyl chain or the structure of the headgroup, it is possible to optimize the molecule for specific applications, such as in the formulation of detergents or as sizing agents for paper. wikipedia.org
The design of novel bio-adsorbents is another area where in silico methods are valuable. researchgate.net By modeling the interaction of different functionalized anhydrides with biopolymers, it is possible to identify candidates with high binding affinity and specificity. researchgate.net The reactivity of anhydride derivatives can be tuned to achieve efficient grafting onto various substrates. researchgate.net
Furthermore, computational tools can aid in the design of new drug delivery systems. Amphiphilic polymers derived from the modification of polysaccharides with octenyl succinic anhydride have been shown to form micelles and vesicles capable of encapsulating therapeutic agents. researchgate.netresearchgate.net Similar in silico studies could be performed for this compound derivatives to design and optimize nanocarriers for drug delivery, predicting their size, stability, and loading capacity.
Future Research Directions and Emerging Trends
Innovation in Sustainable Synthetic Methodologies
The traditional synthesis of long-chain alkylsuccinic anhydrides involves the ene reaction between an alkene and maleic anhydride (B1165640), often at high temperatures (>200°C) and sometimes requiring catalysts and polymerization inhibitors to reduce side reactions. wikipedia.org While effective, this method relies on petroleum-derived alkenes and energy-intensive conditions.
Emerging research is focused on developing greener, more sustainable synthetic pathways. A significant trend is the shift towards bio-based feedstocks. Research has demonstrated the successful synthesis of the parent succinic anhydride from renewable furanic platform compounds using visible-light-induced oxygenation at room temperature. nih.govnih.gov This photocatalytic method achieved high conversion (99.9%) and selectivity (97.8%) using a porphyrin-based photocatalyst and molecular oxygen as the terminal oxidant. nih.govnih.gov
Future research will likely focus on adapting these sustainable principles for 3-Icosylsuccinic anhydride. This includes:
Bio-based Olefins: Investigating the use of 1-icosene derived from renewable sources, such as the dehydration of fatty alcohols or through engineered microbial pathways, as a sustainable feedstock.
Catalytic Innovation: Exploring novel, non-toxic catalysts, such as silica (B1680970) gel or silicates, which have been shown to facilitate the reaction under potentially milder conditions. google.com
Photochemical and Electrochemical Methods: Developing light- or electricity-driven synthetic routes to lower the energy input and environmental impact compared to traditional thermal methods.
Table 1: Comparison of Synthetic Methodologies for Alkylsuccinic Anhydrides
| Parameter | Traditional Thermal Method | Emerging Sustainable Method (Projected) |
|---|---|---|
| Feedstock | Petroleum-derived Alkenes | Bio-based Alkenes (e.g., from fatty alcohols) |
| Core Reagent | Maleic Anhydride | Maleic Anhydride or Bio-derived Succinic Acid |
| Energy Source | High Temperature (Thermal) | Visible Light (Photochemical) or Electricity |
| Catalyst Type | Often uncatalyzed or Lewis acids | Photocatalysts (e.g., Porphyrins), Enzymes, Silicates |
| Key Advantage | Established Process | Reduced Carbon Footprint, Use of Renewables |
Discovery and Characterization of Novel Reactivity Patterns
The current utility of this compound is predicated on the classical reactivity of the anhydride ring, primarily its susceptibility to nucleophilic attack by water, alcohols, and amines to form dicarboxylic acids, esters, and amides, respectively.
Future research is expected to unearth more sophisticated reactivity patterns. The interplay between the bulky, lipophilic icosyl chain and the polar anhydride ring could lead to novel chemical behaviors. An emerging trend is the use of organocatalysis to achieve highly selective and asymmetric transformations. Research into this area could explore:
Regioselective Ring Opening: Developing catalytic systems that can selectively open the anhydride ring at one of the two carbonyl positions, leading to chiral building blocks for fine chemicals and pharmaceuticals.
Chain-Directed Reactivity: Investigating whether the long alkyl chain can template or direct reactions, either intramolecularly or intermolecularly, to create complex molecular architectures.
Participation in Cycloaddition Reactions: Exploring the potential of the anhydride moiety, possibly after a designed modification, to participate in pericyclic reactions, opening pathways to new carbocyclic and heterocyclic structures not accessible through traditional routes.
Development of Tailored Polymer Architectures with Tunable Properties
The use of succinic anhydride derivatives in polymer synthesis is an established field. nih.gov For instance, polyisobutenylsuccinic anhydride (PIBSA) is a widely used fuel and lubricant additive. wikipedia.org The introduction of a C20 icosyl chain offers a precise tool for designing polymers with highly specific properties.
Future research will focus on leveraging this long alkyl chain to create advanced polymers. By reacting this compound with various diols or diamines, a new class of polyesters and polyamides can be synthesized. The key trend is the precise tuning of material properties by controlling the polymer architecture. The icosyl group is expected to impart significant hydrophobicity, influence crystallinity, and promote self-assembly.
Table 2: Potential Polymer Architectures and Tunable Properties
| Polymer Type | Potential Co-monomer | Tunable Property via Icosyl Chain | Emerging Application |
|---|---|---|---|
| Polyester (B1180765) | Ethylene Glycol, 1,4-Butanediol | Crystallinity, Melting Point, Hydrophobicity | Biodegradable Packaging Films, Hydrophobic Coatings |
| Polyamide | Hexamethylenediamine | Solubility in Non-polar Solvents, Thermal Stability | High-Performance Engineering Plastics, Synthetic Waxes |
| Amphiphilic Copolymer | Polyethylene (B3416737) Glycol (PEG) | Self-Assembly into Micelles/Vesicles, Critical Micelle Concentration | Drug Delivery Systems, Emulsifiers, Phase-Transfer Catalysts |
Advanced Functionalization Strategies for Multifunctional Materials
The development of materials that perform multiple roles is a major trend in materials science. The structure of this compound is an ideal platform for creating such multifunctional molecules.
Advanced functionalization strategies will move beyond simple ring-opening reactions. Future research will likely involve a two-pronged approach: modifying the alkyl chain and adding functionality to the anhydride-derived portion.
Pre-functionalization of the Alkene: Synthesizing the anhydride using an icosene that already contains another functional group (e.g., an ester, ether, or protected amine) at a specific position. This would create a heterobifunctional molecule from the outset.
Post-polymerization Modification: Designing polymers from this compound that contain reactive handles. For example, copolymerizing with an epoxy-containing monomer would allow for subsequent "click" chemistry reactions, attaching moieties that confer properties like fluorescence, antimicrobial activity, or specific surface adhesion.
Supramolecular Assembly: Utilizing the long alkyl chain to drive the self-assembly of functionalized derivatives into ordered structures, creating smart surfaces, sensors, or controlled-release systems.
Integration of Advanced Computational Tools for Predictive Research and Discovery
The use of computational chemistry is becoming indispensable for accelerating materials discovery and understanding reaction mechanisms. This trend is highly applicable to the study of this compound.
Future research will increasingly rely on computational tools to predict behavior and guide experimental work, saving significant time and resources.
Density Functional Theory (DFT): DFT calculations can be used to model the ene reaction for synthesis, predict the most favorable reaction pathways, and understand the energetics of novel ring-opening reactions. This can help in catalyst design and in predicting the regioselectivity of reactions.
Molecular Dynamics (MD): MD simulations are perfectly suited for predicting the macroscopic properties of polymers derived from this compound. Researchers can simulate how the icosyl chains pack in the solid state to predict crystallinity, how they behave in solution to predict self-assembly, and how they interact with surfaces to design better coatings or lubricants.
Quantitative Structure-Property Relationship (QSPR): By building computational models based on a library of related alkylsuccinic anhydrides, QSPR studies can predict properties like melting point, solubility, and even performance in specific applications (e.g., effectiveness as a sizing agent) for new, unsynthesized derivatives like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
